molecular formula C21H19N5O3 B2777317 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide CAS No. 900008-18-6

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide

Cat. No.: B2777317
CAS No.: 900008-18-6
M. Wt: 389.415
InChI Key: JVNFFHQKSALEOK-UHFFFAOYSA-N
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Description

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide is a complex organic compound often studied for its potential applications in various scientific fields. The compound is characterized by its pyrazolo[3,4-d]pyrimidine core, which has a wide range of biological activities.

Scientific Research Applications

Chemistry: In chemistry, N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology and Medicine: The compound has shown potential in biological and medicinal chemistry, particularly as a kinase inhibitor. Its ability to interact with specific protein targets makes it valuable in cancer research and treatment.

Industry: In an industrial context, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functional group modifications. A common approach is:

  • Formation of the pyrazole ring: : This can be achieved through the condensation of a 3-aminopyrazole with an appropriate aldehyde.

  • Cyclization with amidine: : The resulting compound is then cyclized with an amidine derivative to form the pyrazolo[3,4-d]pyrimidine core.

  • Acetamide formation: : The core is further functionalized through a reaction with p-tolyl groups and acetic anhydride to yield the final compound.

Industrial Production Methods: In an industrial setting, the production might involve multi-step synthesis on a larger scale, optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: : The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : It can be reduced using agents like lithium aluminium hydride or sodium borohydride, focusing on the carbonyl groups present.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by reagents such as halogens or organometallic compounds.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate, chromium trioxide

  • Reduction: : Lithium aluminium hydride, sodium borohydride

  • Substitution: : Halogens, organometallic compounds

Major Products: Reactions can yield various derivatives with modified functional groups, which can be further studied for enhanced biological activity or other properties.

Mechanism of Action

The compound exerts its effects by inhibiting certain enzymes, particularly kinases, involved in signaling pathways. Its structure allows it to bind to the active site of the kinase, blocking its activity and thereby affecting downstream cellular processes.

Comparison with Similar Compounds

Similar Compounds:

  • Pyrazolo[3,4-d]pyrimidines: : Other derivatives with different substituents

  • Kinase Inhibitors: : Compounds like imatinib or erlotinib

Uniqueness: N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide is unique due to its specific functional groups, which confer particular biological activities and reaction capabilities not found in other pyrazolo[3,4-d]pyrimidine derivatives.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-3-7-16(8-4-14)26-20-18(11-23-26)21(28)25(13-22-20)24-19(27)12-29-17-9-5-15(2)6-10-17/h3-11,13H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNFFHQKSALEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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